An In-depth Technical Guide to 1H-Indole-3-Carbaldehyde Oxime: Structure, Properties, and Applications
An In-depth Technical Guide to 1H-Indole-3-Carbaldehyde Oxime: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1H-indole-3-carbaldehyde oxime, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. 1H-Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of a wide array of biologically active compounds, including those with antibacterial, antiviral, antifungal, and anticancer properties.[1][2] 1H-Indole-3-carbaldehyde oxime, as a derivative, serves as a crucial building block for further chemical modifications, offering a gateway to a diverse range of functionalized indole-based molecules.[2]
Chemical Structure and Physicochemical Properties
1H-Indole-3-carbaldehyde oxime, with the chemical formula C₉H₈N₂O, is an oxime derivative of indole-3-carboxaldehyde.[2][3][4][5] The structure features an indole ring system with an oxime functional group (=N-OH) attached to the carbon of the formyl group at the 3-position. The presence of the oxime group introduces the possibility of syn and anti geometric isomers, which can influence the molecule's biological activity and chemical reactivity.[6][7][8]
Caption: Chemical structure of 1H-indole-3-carbaldehyde oxime.
A summary of the key physicochemical properties of 1H-indole-3-carbaldehyde oxime is presented in the table below.
| Property | Value | References |
| CAS Number | 2592-05-4 | [2][3][4][5] |
| Molecular Formula | C₉H₈N₂O | [2][4][5] |
| Molecular Weight | 160.18 g/mol | [2][3][5] |
| Appearance | White to light yellow to light orange crystalline powder | [2] |
| Melting Point | 195 °C | [2][3] |
| Purity | ≥ 98% (GC) | [2][3] |
| IUPAC Name | (NE)-N-(1H-indol-3-ylmethylidene)hydroxylamine | [9] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/O | [9] |
Synthesis and Characterization
The most common and straightforward synthesis of 1H-indole-3-carbaldehyde oxime involves the condensation reaction of 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride.[6][10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed and to deprotonate the hydroxylamine.
Caption: General synthesis pathway for 1H-indole-3-carbaldehyde oxime.
Experimental Protocol: Synthesis of 1H-Indole-3-carbaldehyde Oxime
This protocol is a synthesized methodology based on established chemical principles and literature reports.[6][10]
Materials:
-
1H-Indole-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol (95%) or Tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indole-3-carbaldehyde in a suitable solvent such as 95% ethanol or THF. In a separate beaker, prepare a solution of hydroxylamine hydrochloride in a minimal amount of water, followed by the addition of an aqueous solution of the base (e.g., NaOH).
-
Reaction: Cool the solution of 1H-indole-3-carbaldehyde in an ice bath. Slowly add the basic hydroxylamine solution to the aldehyde solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-27 °C) for a period of 2 to 4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the resulting mixture may be neutralized with a dilute acid if necessary. The product can then be isolated by filtration if it precipitates out of the solution. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 1H-indole-3-carbaldehyde oxime.[6]
Rationale for Experimental Choices:
-
Base: The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt and to neutralize the HCl byproduct, driving the reaction to completion.
-
Solvent: The choice of solvent depends on the solubility of the starting materials. Ethanol and THF are commonly used due to their ability to dissolve both the aldehyde and the hydroxylamine salt to some extent.
-
Temperature Control: The reaction is often carried out at a reduced temperature to control the reaction rate and minimize the formation of byproducts.
Characterization Techniques
The synthesized 1H-indole-3-carbaldehyde oxime should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the indole ring and the oxime moiety provide definitive structural information.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the indole ring, the C=N stretch of the oxime, and the O-H stretch of the oxime hydroxyl group.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[9]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of the purity of the synthesized compound.[2][3]
Chemical Reactivity and Potential Applications
The reactivity of 1H-indole-3-carbaldehyde oxime is primarily centered around the indole nucleus and the oxime functional group. The indole ring can undergo electrophilic substitution reactions, while the oxime group can participate in various transformations, including reduction to amines, dehydration to nitriles, and Beckmann rearrangement.
This versatility makes 1H-indole-3-carbaldehyde oxime a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] Its derivatives have shown promise in several therapeutic areas:
-
Urease Inhibition: N-substituted indole-3-carbaldehyde oxime derivatives have been investigated as potent inhibitors of the enzyme urease, which is a key virulence factor for Helicobacter pylori.[6]
-
Anticancer and Antimicrobial Activity: The indole scaffold is a common feature in many anticancer and antimicrobial agents. The ability to functionalize 1H-indole-3-carbaldehyde oxime allows for the generation of libraries of compounds for screening against various cancer cell lines and microbial strains.[2]
-
Neurological Disorders: The indole ring is structurally related to the neurotransmitter serotonin. As such, indole derivatives are often explored for their potential to interact with receptors in the central nervous system, making them candidates for the treatment of neurological disorders.[2]
-
Agrochemicals: The compound also finds applications in the development of new pesticides and herbicides.[2]
Safety and Handling
1H-Indole-3-carbaldehyde oxime is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[11] General safety measures include wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of dust. It is known to cause skin and serious eye irritation.[11]
Conclusion
1H-Indole-3-carbaldehyde oxime is a synthetically versatile and biologically significant molecule. Its straightforward synthesis and the reactivity of both the indole core and the oxime functionality make it an attractive starting material for the development of novel compounds with a wide range of potential applications, particularly in the field of drug discovery. Further research into the synthesis of its derivatives and the exploration of their biological activities are likely to yield new and effective therapeutic agents.
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Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (URL: [Link])
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Indole-3-carbaldehyde - Wikipedia. (URL: [Link])
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